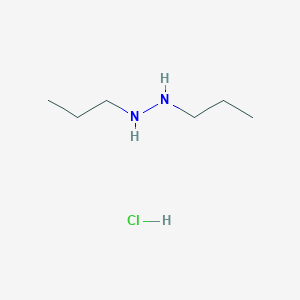

1,2-Dipropylhydrazine hydrochloride

CAS No.: 1081797-30-9

Cat. No.: VC2844065

Molecular Formula: C6H17ClN2

Molecular Weight: 152.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1081797-30-9 |

|---|---|

| Molecular Formula | C6H17ClN2 |

| Molecular Weight | 152.66 g/mol |

| IUPAC Name | 1,2-dipropylhydrazine;hydrochloride |

| Standard InChI | InChI=1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H |

| Standard InChI Key | HDIUMTDPHYPUIA-UHFFFAOYSA-N |

| SMILES | CCCNNCCC.Cl |

| Canonical SMILES | CCCNNCCC.Cl |

Introduction

Synthesis and Preparation

The synthesis of 1,2-Dipropylhydrazine hydrochloride typically involves the reaction of propylamine with hydrazine, followed by acidification with hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high purity and yield.

Applications in Organic Synthesis

Hydrazine derivatives like 1,2-Dipropylhydrazine hydrochloride are versatile intermediates in organic synthesis. They can participate in various reactions, such as condensation reactions with carbonyl compounds to form hydrazones, which are useful in the synthesis of heterocyclic compounds.

Safety and Toxicity

While specific toxicity data for 1,2-Dipropylhydrazine hydrochloride are not widely available, hydrazine compounds generally can be hazardous due to their potential to cause liver and kidney damage, as seen with similar compounds like 1,2-Diethylhydrazine . Handling such compounds requires appropriate safety measures.

Research Findings and Future Directions

Given the limited specific research on 1,2-Dipropylhydrazine hydrochloride, future studies could focus on exploring its reactivity, biological activity, and potential applications in pharmaceutical chemistry. Understanding its interactions with biological targets could reveal new avenues for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume